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molecular formula C3H5BrN4O B8389569 5-Bromo-1H-tetrazole-1-ethanol

5-Bromo-1H-tetrazole-1-ethanol

Cat. No. B8389569
M. Wt: 193.00 g/mol
InChI Key: CCSWINYYGMITBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585781

Procedure details

5-Bromo-1H-tetrazole-1-ethanol acetate (ester) (40 g) and 2N hydrochloric acid (216 ml) were stirred at room temperature for 22 h.
Name
5-Bromo-1H-tetrazole-1-ethanol acetate
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
216 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][N:7]1[C:11]([Br:12])=[N:10][N:9]=[N:8]1)(=O)C.Cl>>[Br:12][C:11]1[N:7]([CH2:6][CH2:5][OH:4])[N:8]=[N:9][N:10]=1

Inputs

Step One
Name
5-Bromo-1H-tetrazole-1-ethanol acetate
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)OCCN1N=NN=C1Br
Name
Quantity
216 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=NN=NN1CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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